N-(3-Amino-2-methylphenyl)-4-methoxybenzamide
Description
Significance of Benzamide (B126) Scaffolds in Contemporary Chemical and Biological Research
The benzamide scaffold is a privileged structural motif in modern medicinal chemistry, renowned for its versatile biological activities. Benzamide derivatives are integral to a wide array of therapeutic agents, demonstrating pharmacological effects that span antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The ability of the benzamide core to form key hydrogen bonds and participate in various intermolecular interactions allows it to bind to a diverse range of biological targets, including enzymes and receptors.
This versatility has driven extensive research into the synthesis and biological evaluation of novel benzamide analogues. Scientists continually explore different substitution patterns on the benzamide template to identify structure-activity relationships that can lead to the development of more potent and selective therapeutic agents. The inherent stability and synthetic accessibility of the benzamide framework further cement its importance as a foundational building block in drug discovery and development programs.
Historical Perspective of Aminophenyl and Methoxybenzamide Derivatives in Scientific Inquiry
The scientific inquiry into aminophenyl and methoxybenzamide derivatives has a rich history, with both moieties contributing significantly to various fields, most notably pharmaceuticals and materials science.
Substituted benzamides, for instance, gained prominence in the latter half of the 20th century with the development of drugs like sulpiride (B1682569) in the 1970s. nih.govresearchgate.net These compounds were initially investigated for their antipsychotic and antidepressant activities, establishing a class of drugs that selectively modulate dopaminergic systems. nih.govnih.gov This historical success has spurred decades of research into related structures, aiming to refine their therapeutic profiles.
Aminophenol derivatives, a key component of the target molecule, have long been recognized for their commercial importance as intermediates in the photographic, pharmaceutical, and dye industries. researchgate.net In organic chemistry, aminophenols are valued as versatile building blocks for synthesizing more complex molecules, including a range of pharmaceuticals. wikipedia.org
Similarly, methoxybenzamide derivatives are significant in pharmaceutical chemistry and biological research. The methoxy (B1213986) group can alter the electronic and lipophilic properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. researchgate.net Research into methoxy-substituted benzamides has led to the discovery of compounds with a range of biological activities, including the inhibition of signaling pathways implicated in cancer. rsc.org
Rationale for Dedicated Investigation of N-(3-Amino-2-methylphenyl)-4-methoxybenzamide
While dedicated research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed based on the established significance of its constituent parts. The molecule combines the proven benzamide scaffold with specific aminophenyl and methoxybenzoyl substitutions that have been individually explored in various contexts.
The rationale for a focused investigation into this compound would be to explore the synergistic or unique biological activities that may arise from this particular combination of functional groups. For instance, studies on structurally similar N-phenylbenzamide derivatives have revealed potent antiviral activities. nih.gov The specific substitution pattern of an amino and a methyl group on the phenyl ring, coupled with a methoxy group on the benzamide portion, could modulate the molecule's three-dimensional shape and electronic properties, potentially leading to novel interactions with biological targets. Therefore, a dedicated investigation would be warranted to screen this compound for a range of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory effects.
Overview of Current Research Landscape and Identified Knowledge Gaps for the Compound
The current research landscape for this compound appears to be in its infancy. The compound is listed in chemical databases and is available from commercial suppliers, indicating its synthesis is established. nih.gov However, there is a conspicuous absence of peer-reviewed studies detailing its biological activities or specific applications.
The primary knowledge gap, therefore, is the comprehensive biological characterization of this molecule. While the activities of related benzamide, aminophenyl, and methoxybenzamide derivatives can provide a basis for educated hypotheses, the actual therapeutic potential of this compound remains unevaluated. Future research should focus on in vitro screening against a panel of biological targets, followed by in vivo studies if promising activity is identified. Furthermore, detailed structural studies, such as X-ray crystallography, could provide insights into its conformational properties and potential binding modes, guiding further derivatization and optimization efforts. mdpi.com The compound currently represents an unexplored area within the vast chemical space of substituted benzamides, holding potential for new discoveries.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-13(16)4-3-5-14(10)17-15(18)11-6-8-12(19-2)9-7-11/h3-9H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYLSYGIFFADIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Amino 2 Methylphenyl 4 Methoxybenzamide
Established and Novel Synthetic Routes for N-(3-Amino-2-methylphenyl)-4-methoxybenzamide
The synthesis of N-arylbenzamides like this compound typically involves the formation of an amide bond between an aniline (B41778) derivative and a benzoic acid derivative. Several multi-step pathways can be envisaged for its construction, primarily centering on the strategic coupling of key precursor molecules.
Multi-Step Synthesis Pathways from Precursor Molecules
Two primary retrosynthetic strategies are plausible for the synthesis of this compound.
Strategy 1: Direct Acylation of a Diamine
This is the most direct approach, involving the amide coupling of 2-methyl-1,3-phenylenediamine with an activated derivative of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride. A significant challenge in this route is achieving selective mono-acylation at the desired amino group (position 1) without side reactions like di-acylation or acylation at the less reactive amino group (position 3). The methyl group at position 2 sterically hinders the adjacent amino group, which can influence regioselectivity. The relative nucleophilicity of the two amino groups is a critical factor, often requiring careful optimization of reaction conditions to achieve the desired isomer. google.comresearchgate.net
Strategy 2: Acylation Followed by Reduction
An alternative pathway involves the acylation of 2-methyl-3-nitroaniline (B147196) with 4-methoxybenzoyl chloride to form the intermediate, N-(2-methyl-3-nitrophenyl)-4-methoxybenzamide. This intermediate can then be subjected to a reduction step to convert the nitro group into the desired primary amine. This method circumvents the issue of selective mono-acylation inherent in Strategy 1. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like tin(II) chloride (SnCl₂) or iron in acidic media. researchgate.netresearchgate.net This nitro-reduction route is a widely used and reliable method for preparing aminobenzanilides. researchgate.net
A patent for a similar compound, 3-amino-4-methoxybenzanilide, outlines a multi-step process beginning with 3-nitro-4-chlorobenzoic acid, which undergoes amidation, methoxylation, and finally, reduction to yield the final product. google.com This highlights the industrial feasibility of multi-step sequences involving nitro-group reduction.
Optimization of Reaction Conditions and Yields (e.g., Solvent Effects, Temperature, Catalysis)
Optimizing the synthesis of this compound is crucial for maximizing yield and purity, particularly for the direct acylation route where selectivity is a concern.
For the direct acylation of 2-methyl-1,3-phenylenediamine, several parameters must be controlled:
Acylating Agent: The reactivity of the acylating agent is key. Highly reactive agents like 4-methoxybenzoyl chloride may lead to over-reaction (di-acylation), while less reactive ones like 4-methoxybenzoic anhydride (B1165640) could offer better control. researchgate.net
Solvent and Base: The choice of solvent (e.g., dichloromethane, pyridine, tetrahydrofuran) and base (e.g., pyridine, triethylamine) can influence the reaction rate and selectivity. google.com Pyridine can act as both a base and a nucleophilic catalyst.
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the more nucleophilic amine and reducing the rate of the competing di-acylation reaction. researchgate.net
Molar Ratio: A slight excess of the diamine relative to the acylating agent is typically used to minimize the formation of the di-acylated byproduct.
Studies on the analogous synthesis of N-(3-Amino-4-methylphenyl)benzamide have shown that a continuous flow microreactor system can significantly improve yield and selectivity while drastically reducing reaction time. researchgate.netresearchgate.net Kinetic modeling within such a system allows for precise optimization of temperature and molar ratios to maximize the desired mono-acylation product. researchgate.net
For the nitro-reduction pathway, optimization focuses on the reduction step. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of catalyst, solvent, and hydrogen pressure are key parameters to control. Chemical reductants like SnCl₂ are effective but may require more extensive purification to remove metal salts. researchgate.net
Table 1: Parameters for Optimization of Direct Acylation
| Parameter | Objective | Rationale | Example Conditions |
|---|---|---|---|
| Temperature | Enhance Selectivity | Lower temperatures decrease reaction rates, allowing for greater differentiation between the two amine groups' reactivity. | 0°C to Room Temperature |
| Molar Ratio | Minimize Di-acylation | Using an excess of the diamine ensures the acylating agent is consumed before significant di-acylation can occur. | 1.1 : 1 (Diamine : Acylating Agent) |
| Solvent | Solubilize Reactants & Influence Reactivity | Aprotic solvents like DCM or THF are common. Pyridine can serve as both solvent and catalyst. | Dichloromethane (DCM), Pyridine, Tetrahydrofuran (THF) |
| Reaction Technology | Improve Control and Yield | Continuous flow microreactors offer superior control over mixing, temperature, and residence time, leading to higher selectivity and yield. | Microreactor System |
Comparative Analysis of Different Synthetic Strategies (e.g., Atom Economy, Green Chemistry Principles)
When comparing the direct acylation and the nitro-reduction strategies, several factors related to efficiency and environmental impact come into play.
Atom Economy: The direct acylation pathway (Strategy 1) has a higher theoretical atom economy. The main atoms lost are from the leaving group of the acylating agent (e.g., HCl from an acyl chloride). In contrast, the nitro-reduction pathway (Strategy 2) has a lower atom economy because it involves the addition and subsequent removal of a nitro group (NO₂), and the atoms from the reducing agent are incorporated into waste products.
Green Chemistry Principles:
Step Economy: Strategy 1 is a shorter route, which is generally preferred as it reduces waste, solvent usage, and energy consumption over the entire process.
Reagents and Waste: Strategy 2 often involves heavy metal reductants (like tin) or high-pressure hydrogenation, which can pose safety and waste disposal challenges. However, catalytic hydrogenation, if managed well, can be a very clean process. The direct acylation route may use chlorinated solvents and organic bases, which also have environmental considerations.
Control and Safety: While longer, the nitro-reduction pathway offers better control over the final product's regiochemistry, potentially simplifying purification and reducing waste from isomers. The use of continuous flow reactors for direct acylation represents a significant advancement in green chemistry, minimizing reaction volumes, improving safety, and increasing efficiency. researchgate.net
Table 2: Comparative Analysis of Synthetic Strategies
| Criterion | Strategy 1: Direct Acylation | Strategy 2: Nitro-Reduction |
|---|---|---|
| Atom Economy | Higher | Lower (involves addition/removal of nitro group) |
| Step Economy | Higher (Fewer steps) | Lower (More steps) |
| Regioselectivity Control | Challenging; risk of mixed isomers | Excellent; unambiguous product |
| Green Chemistry Aspect | Can be improved with microreactor technology. Often uses organic solvents/bases. | Catalytic hydrogenation is clean, but chemical reduction generates metallic waste. |
Derivatization Strategies and Analog Synthesis of this compound
Derivatization of the parent molecule is a common strategy in drug discovery and materials science to fine-tune its properties. This involves the systematic modification of different parts of the molecular scaffold.
Design Principles for this compound Analogues and Isomers
The design of analogues is typically guided by the goal of establishing Structure-Activity Relationships (SAR). nih.gov For a molecule like this compound, analogues can be designed by modifying four key regions:
The Phenylenediamine Ring: The positions of the amino and methyl groups can be altered to create isomers. For example, moving the methyl group to the 4-position gives N-(3-Amino-4-methylphenyl)benzamide. researchgate.net Additional substituents (e.g., halogens, alkyl groups) could also be introduced on this ring to probe steric and electronic effects.
The Primary Amino Group: This group is a key site for derivatization. It can be alkylated, acylated, or used as a handle to link to other molecular fragments. This modification can significantly alter the compound's basicity, polarity, and hydrogen-bonding capability.
The Amide Linker: While less common, the amide bond itself can be replaced with isosteres such as a thioamide or a reversed amide to alter conformational preferences and metabolic stability.
The primary goal of these designs is often to optimize interactions with a biological target, improve pharmacokinetic properties (like oral bioavailability), or modify material properties (like fluorescence or conductivity). nih.gov
Synthesis of Structurally Modified this compound Derivatives
The synthesis of analogues and derivatives builds upon the core synthetic routes described in section 2.1.
Synthesis of Isomers: Isomers are typically synthesized by starting with the appropriately substituted precursors. For example, to synthesize the isomer N-(4-amino-2-methylphenyl)-4-methoxybenzamide, one would begin with 2-methyl-1,4-phenylenediamine or 3-methyl-4-nitroaniline (B15440) instead of their 2-methyl-1,3- and 2-methyl-3-nitro counterparts, respectively.
Derivatization of the Benzamide (B126) Ring: This is achieved by using a different substituted benzoyl chloride or benzoic acid in the initial amide coupling step. For instance, reacting 2-methyl-3-nitroaniline with 2-(trifluoromethyl)benzoyl chloride, followed by reduction, would yield N-(3-Amino-2-methylphenyl)-2-(trifluoromethyl)benzamide. mdpi.com
Derivatization of the Amino Group: Modification of the primary amine is usually performed after the main scaffold has been assembled.
N-Alkylation: The amino group can be selectively alkylated using reductive amination (reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride) or by direct reaction with an alkyl halide.
N-Acylation/N-Sulfonylation: The amine can be further acylated with a different acyl chloride or sulfonylated with a sulfonyl chloride to form a di-amide or a sulfonamide derivative, respectively. mdpi.com
These derivatization reactions are standard transformations in organic synthesis, allowing for the creation of a diverse library of compounds from a common intermediate for further investigation. nih.gov
Exploring Diversity-Oriented Synthesis Approaches for Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology for the creation of structurally diverse small molecule libraries. This approach aims to explore vast regions of chemical space to identify novel compounds with unique biological activities. The scaffold of this compound presents a valuable starting point for the application of DOS principles, allowing for systematic structural modifications to generate a library of related analogs.
A common strategy in DOS is the "build/couple/pair" approach, which can be adapted for the this compound core. In a hypothetical DOS campaign, the synthesis would diverge from key intermediates, allowing for the introduction of various functional groups and structural motifs. For instance, by utilizing a range of substituted anilines and benzoyl chlorides, a library of N-arylbenzamides with diverse electronic and steric properties can be generated.
The generation of a compound library based on the this compound scaffold could be systematically approached by modifying three key regions of the molecule:
The Anilino Moiety: A variety of substituted 2-methylanilines can be employed. The introduction of different substituents on this aromatic ring would modulate the electronic and lipophilic character of this part of the molecule.
The Benzoyl Moiety: A diverse collection of substituted benzoyl chlorides can be used in place of 4-methoxybenzoyl chloride. This would allow for the exploration of a wide range of functionalities on the second aromatic ring.
The Amide Linker: While the core amide bond is a defining feature, modifications could be explored, such as N-alkylation or the introduction of constrained analogs to alter the conformational properties of the molecule.
The following table illustrates a hypothetical matrix for a diversity-oriented synthesis approach starting from the core structure of this compound.
| Variable Moiety | Building Block Examples | Potential for Diversity |
| Anilino Component | 3-Amino-2-methylaniline, 3-Amino-2,5-dimethylaniline, 3-Amino-2-methyl-5-chloroaniline | Introduction of various substituents on the aniline ring to probe structure-activity relationships. |
| Benzoyl Component | 4-Methoxybenzoyl chloride, 4-Chlorobenzoyl chloride, 3,4-Dimethoxybenzoyl chloride | Variation of electronic and steric properties of the benzoyl group. |
| Amide Linker | N-methylation, Introduction of bioisosteric replacements | Alteration of hydrogen bonding capacity and conformational flexibility. |
This systematic approach allows for the rapid generation of a library of compounds, which can then be screened for a variety of biological targets. The data obtained from such screenings can provide valuable insights into the structure-activity relationships (SAR) of this class of molecules.
Chemical Reactivity and Transformation Studies of this compound
The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the primary amino group, the electron-rich aromatic rings, and the amide linkage. Understanding the reactivity of these groups is crucial for predicting the molecule's behavior in different chemical environments and for designing further chemical modifications.
Electrophilic Reactions: The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution. The amino and methoxy (B1213986) groups are strong activating groups, directing electrophiles to the ortho and para positions.
On the 3-Amino-2-methylphenyl Ring: The primary amino group is a powerful activating group, directing electrophilic substitution to the positions ortho and para to it (positions 4 and 6). The methyl group also provides a slight activating effect.
On the 4-Methoxyphenyl Ring: The methoxy group is also a strong activating group, directing electrophilic substitution to the positions ortho to it (positions 3 and 5).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the amino group.
Nucleophilic Reactions: The primary amino group on the 3-amino-2-methylphenyl ring is a nucleophile and can participate in reactions with various electrophiles. For example, it can be acylated, alkylated, or undergo condensation reactions with aldehydes and ketones to form Schiff bases. The amide nitrogen is generally not nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.
The carbonyl carbon of the amide group is electrophilic and can be attacked by strong nucleophiles, potentially leading to the cleavage of the amide bond. However, amides are generally less reactive towards nucleophiles than esters or acid chlorides.
The following table summarizes the predicted major products of electrophilic substitution on the two aromatic rings of this compound.
| Reaction | Reagents | Predicted Major Product(s) on 3-Amino-2-methylphenyl Ring | Predicted Major Product(s) on 4-Methoxyphenyl Ring |
| Nitration | HNO₃, H₂SO₄ | N-(3-Amino-2-methyl-4-nitrophenyl)-4-methoxybenzamide and N-(3-Amino-2-methyl-6-nitrophenyl)-4-methoxybenzamide | N-(3-Amino-2-methylphenyl)-3-nitro-4-methoxybenzamide |
| Bromination | Br₂, FeBr₃ | N-(3-Amino-4-bromo-2-methylphenyl)-4-methoxybenzamide and N-(3-Amino-6-bromo-2-methylphenyl)-4-methoxybenzamide | N-(3-Amino-2-methylphenyl)-3-bromo-4-methoxybenzamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(3-Amino-4-acyl-2-methylphenyl)-4-methoxybenzamide and N-(3-Amino-6-acyl-2-methylphenyl)-4-methoxybenzamide | N-(3-Amino-2-methylphenyl)-3-acyl-4-methoxybenzamide |
Oxidative Transformations: The primary amino group is susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of nitroso, nitro, or even polymeric products. The electron-rich aromatic rings can also undergo oxidation under harsh conditions, potentially leading to ring-opening.
Reductive Transformations: The amide group can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 4-methoxy-N-((2-methyl-3-aminophenyl)methyl)aniline. The aromatic rings are generally resistant to reduction under standard catalytic hydrogenation conditions but can be reduced under more forcing conditions (e.g., using rhodium on carbon at high pressure and temperature).
The stability of this compound is influenced by factors such as pH, temperature, and exposure to light and oxygen.
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 3-amino-2-methylaniline and 4-methoxybenzoic acid. This process is typically slow at neutral pH and room temperature but is accelerated by heat and strong acids or bases.
Oxidative Degradation: As mentioned, the primary amino group is prone to oxidation. In the presence of air and light, especially in solution, the compound may slowly degrade through oxidative pathways, potentially leading to colored impurities.
Photostability: Aromatic compounds can be susceptible to photodegradation. The stability of this compound to UV light would need to be experimentally determined.
The table below outlines the expected degradation products under different conditions.
| Condition | Degradation Pathway | Major Degradation Products |
| Acidic Hydrolysis | Cleavage of the amide bond | 3-Amino-2-methylaniline and 4-Methoxybenzoic acid |
| Basic Hydrolysis | Cleavage of the amide bond | 3-Amino-2-methylaniline and 4-Methoxybenzoate |
| Strong Oxidation | Oxidation of the amino group | N-(2-Methyl-3-nitrophenyl)-4-methoxybenzamide and other oxidation products |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of N-(3-Amino-2-methylphenyl)-4-methoxybenzamide.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, the amide (-NH) proton, the methyl (-CH₃) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the local electronic environment. The integration of the signals corresponds to the number of protons of each type, and the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling.
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would display signals for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbon, and the methoxy carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Below are illustrative tables of expected chemical shifts for the precise structural assignment of the compound.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide NH | ~8.0-9.5 | Singlet | 1H |
| Aromatic (methoxy-substituted ring) | ~7.8-8.0 | Doublet | 2H |
| Aromatic (methoxy-substituted ring) | ~6.9-7.1 | Doublet | 2H |
| Aromatic (amino-methyl-substituted ring) | ~6.6-7.2 | Multiplet | 3H |
| Amine NH₂ | ~3.5-5.0 | Broad Singlet | 2H |
| Methoxy OCH₃ | ~3.8 | Singlet | 3H |
| Methyl CH₃ | ~2.1 | Singlet | 3H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165 |
| Aromatic C-O | ~162 |
| Aromatic C-N (amide) | ~140 |
| Aromatic C-N (amine) | ~145 |
| Aromatic C-CH₃ | ~125 |
| Aromatic CHs | ~114-130 |
| Methoxy (OCH₃) | ~55 |
| Methyl (CH₃) | ~17 |
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for unambiguous assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the three-dimensional conformation and stereochemistry of the molecule. For example, it could reveal spatial proximity between the methyl group protons and a neighboring aromatic proton.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of this compound. The experimentally measured exact mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements. The molecular formula for this compound is C₁₅H₁₆N₂O₂. nih.gov The theoretical exact mass is 256.121177757 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, confirming the elemental composition.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Theoretical Exact Mass (Monoisotopic) | 256.1212 Da |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 257.1285 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze the resulting product ions. nih.govunito.it This process provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern is characteristic of the compound's structure.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. Plausible fragmentation pathways would include cleavage of the amide bond, which is often the most labile bond. This would lead to two primary fragment ions: the 4-methoxybenzoyl cation (m/z 135.04) and the protonated 3-amino-2-methylaniline fragment (m/z 123.09). Further fragmentation of the 4-methoxybenzoyl cation could involve the loss of a methyl radical followed by carbon monoxide, or the loss of carbon monoxide directly.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary technique for identifying and quantifying metabolites in preclinical in vitro models, such as liver microsomes or hepatocytes. nih.gov To study the metabolism of this compound, the compound would be incubated with these biological systems. Over time, samples would be analyzed by LC-MS to detect the parent compound and any new molecular species (metabolites).
HRMS would be used to determine the elemental formulas of potential metabolites. Common metabolic transformations for a molecule with the structure of this compound would include:
Hydroxylation: Addition of an -OH group to one of the aromatic rings.
O-Demethylation: Removal of the methyl group from the methoxy moiety to form a phenol.
N-Acetylation: Addition of an acetyl group to the primary amine.
Glucuronidation or Sulfation: Conjugation reactions at the amine or newly formed hydroxyl groups to increase water solubility for excretion.
MS/MS would then be used to identify the structure of these metabolites by comparing their fragmentation patterns to that of the parent compound. For example, a hydroxylated metabolite would have a precursor ion 16 mass units (the mass of oxygen) higher than the parent compound, but its fragmentation pattern would likely show some of the same core fragment ions, indicating where the modification occurred.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. For this compound, the spectra would be characterized by vibrations originating from the primary amine, secondary amide, methoxy group, and the substituted aromatic rings.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound are expected to display a series of bands corresponding to specific vibrational modes. The primary amine (NH₂) group typically shows symmetric and asymmetric stretching vibrations. The secondary amide (–CONH–) linkage is characterized by several distinct bands, most notably the N–H stretch and the C=O stretch (Amide I band). The aromatic rings and the methoxy group also contribute a rich spectral fingerprint.
Based on studies of analogous compounds, the expected vibrational frequencies for the key functional groups are summarized below. ias.ac.inscispace.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Primary Amine (–NH₂) | Asymmetric Stretch (νₐₛ N-H) | ~3400-3500 | Often a sharp doublet in IR. |
| Symmetric Stretch (νₛ N-H) | ~3300-3400 | Part of the doublet with the asymmetric stretch. | |
| Scissoring (δ N-H) | ~1590-1650 | In-plane bending, can overlap with C=C ring stretches. | |
| Secondary Amide (–CONH–) | N–H Stretch (ν N-H) | ~3200-3400 | Position is sensitive to hydrogen bonding. |
| C=O Stretch (Amide I) | ~1630-1680 | A very strong band in the IR spectrum. Its position is a key indicator of intermolecular interactions. | |
| N–H Bend (Amide II) | ~1510-1570 | A coupled mode of N-H bending and C-N stretching. | |
| Aromatic Rings (C₆H₄, C₆H₃) | C-H Stretch (ν C-H) | ~3000-3100 | Typically weak to medium intensity. |
| C=C Stretch (ν C=C) | ~1450-1600 | Multiple bands indicating ring vibrations. | |
| C-H Out-of-plane Bend (γ C-H) | ~700-900 | Pattern is indicative of the substitution on the rings. | |
| Methoxy Group (–OCH₃) | C-H Stretch (ν C-H) | ~2830-2960 | Asymmetric and symmetric stretches of the methyl group. |
| C–O Stretch (ν C-O) | ~1200-1275 (asymmetric) | A strong band characteristic of aryl ethers. | |
| ~1020-1075 (symmetric) |
This table presents generalized frequency ranges. Actual values are influenced by the specific molecular environment and solid-state effects.
Analysis of Hydrogen Bonding and Molecular Interactions
The presence of both hydrogen bond donors (the amide N-H and the amine N-H groups) and acceptors (the amide carbonyl oxygen and the amine nitrogen) makes this compound highly susceptible to forming extensive hydrogen bonding networks. nih.govmdpi.com These interactions are critical in defining the solid-state structure and significantly influence the vibrational spectra.
Intermolecular hydrogen bonds of the N–H···O=C type are a common and strong interaction in benzamides, often leading to the formation of dimers or chains. mdpi.comnih.gov The formation of these bonds typically causes a red-shift (a shift to lower wavenumbers) in the N-H stretching frequencies and a concurrent red-shift in the Amide I (C=O) band. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonds. mdpi.com The primary amine group can also participate in N–H···O or N–H···N intermolecular hydrogen bonds, further complicating the spectra in the N-H stretching region.
Theoretical studies on related molecules like 3-amino-4-methoxy benzamide (B126) have explored the possibility of intramolecular hydrogen bonds, for instance, between an amino hydrogen and the oxygen of the methoxy group. ias.ac.in The low wavenumber vibrational modes in the Raman spectrum can sometimes provide supporting evidence for the presence of such interactions. ias.ac.innih.gov
X-ray Crystallography and Solid-State Characterization
Although a specific crystal structure for this compound has not been reported, its solid-state characteristics can be inferred from extensive studies on other N-phenylbenzamide derivatives. acs.orgmdpi.com
Determination of Molecular Structure and Conformation in Crystalline State
In the crystalline state, the conformation of N-phenylbenzamides is largely dictated by the torsion angles between the phenyl rings and the central amide plane. nih.gov Typically, the amide group (–CONH–) itself is planar or nearly planar. However, there is considerable conformational flexibility, particularly in the rotation around the N–C(phenyl) and C(carbonyl)–C(phenyl) bonds.
Studies on analogous compounds show that the two aromatic rings are generally not coplanar. acs.org The dihedral angle between the benzamide phenyl ring and the N-phenyl ring can vary significantly depending on the steric and electronic effects of the substituents and the demands of the crystal packing. acs.org For the title compound, the presence of the methyl group at the ortho position to the amide linkage would likely introduce steric hindrance, promoting a twisted conformation where the N-phenyl ring is significantly out of plane with the amide group.
Analysis of Crystal Packing, Polymorphism, and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding : As discussed in the vibrational analysis, strong N–H···O=C hydrogen bonds are expected to be a primary organizing force, linking molecules into chains or dimeric motifs. nih.gov The additional –NH₂ group provides further opportunities for creating a more complex, three-dimensional hydrogen-bonded network. mdpi.com
Other Interactions : Weaker interactions, such as C–H···O and C–H···π bonds, also play a crucial role in stabilizing the crystal structure. acs.orgfigshare.com These weaker forces help to satisfy the coordination requirements of all atoms and fill the space efficiently.
Polymorphism : The N-phenylbenzamide moiety has been identified as a potential "polymorphophore," meaning it has a tendency to crystallize in multiple different forms, or polymorphs. acs.orgfigshare.comresearchgate.net This arises from the molecule's conformational flexibility and its ability to form various stable hydrogen-bonding and stacking arrangements. mdpi.com Therefore, it is highly probable that this compound could also exhibit polymorphism, with each polymorph having a unique crystal structure and distinct physical properties.
Chiroptical Studies (if applicable for chiral derivatives)
This section is not applicable to this compound as the molecule is achiral and does not possess any stereogenic centers. To date, no studies involving the synthesis or chiroptical analysis of chiral derivatives of this specific compound have been reported in the scientific literature.
Circular Dichroism (CD) for Stereochemical Elucidation
Circular dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the stereochemistry of molecules. In the context of this compound, which possesses a chiral center, CD spectroscopy would be instrumental in elucidating its absolute configuration.
A hypothetical CD analysis would involve dissolving the enantiomerically pure compound in a suitable solvent and recording the CD spectrum over a range of wavelengths. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), would serve as a unique fingerprint of that specific enantiomer. By comparing the experimental spectrum with theoretical predictions from quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be definitively assigned. However, no such experimental data or theoretical studies for this compound are currently available in the scientific literature.
Optical Rotatory Dispersion (ORD) for Chirality Assessment
Optical Rotatory Dispersion is a spectroscopic technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is a property exhibited by chiral substances and provides valuable information about their stereochemical nature. The ORD spectrum of a chiral compound, often characterized by plain curves or curves showing Cotton effects in the vicinity of an absorption band, is directly related to its molecular structure.
For this compound, an ORD analysis would provide complementary information to CD for assessing its chirality. By measuring the specific rotation at various wavelengths, one could construct an ORD curve. The shape and sign of this curve are indicative of the stereochemistry of the molecule. While ORD is a well-established technique for chirality assessment, there are no published reports of its application to this compound.
Data Tables
Due to the lack of experimental research, no data tables for Circular Dichroism or Optical Rotatory Dispersion of this compound can be provided at this time. The generation of such data would require dedicated laboratory synthesis and spectroscopic analysis of the individual enantiomers of the compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the electronic properties and intrinsic reactivity of a molecule. These methods, often employing Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine molecular characteristics.
Electronic Structure, Molecular Orbitals, and Charge Distribution
The electronic structure dictates the fundamental chemical and physical properties of a molecule. Quantum chemical calculations are used to map the distribution of electrons and determine the energies of molecular orbitals.
Key insights are derived from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool that investigates charge transfer and delocalization of electrons resulting from intra- and intermolecular interactions. ias.ac.in This analysis can confirm the presence and nature of hydrogen bonding within the molecule. ias.ac.in Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, identifying regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. ias.ac.inresearchgate.net
For illustrative purposes, the table below shows quantum chemical descriptors calculated for a related benzamide (B126) derivative, as specific data for N-(3-Amino-2-methylphenyl)-4-methoxybenzamide is not available.
| Quantum Chemical Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -9.584 eV | Indicates electron-donating capability. bsu.by |
| LUMO Energy | 0.363 eV | Indicates electron-accepting capability. bsu.by |
| HOMO-LUMO Gap (ΔE) | 9.947 eV | Relates to chemical reactivity and stability. bsu.by |
| Dipole Moment | ~2.0 - 5.0 D | Measures the overall polarity of the molecule. mdpi.com |
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.netnih.gov Comparing these theoretical values with experimental spectra helps in the definitive assignment of chemical structures. mdpi.com
IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. nih.gov These calculations predict the absorption wavelengths (λmax) in the UV-Visible spectrum, which are typically associated with π→π* and n→π* transitions within the aromatic rings and amide group. bsu.byresearchgate.net
The following table provides an example of a comparison between theoretical and experimental vibrational frequencies for a related compound, illustrating the accuracy of these predictive methods.
| Vibrational Mode | Illustrative Experimental Frequency (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch (Amide) | 3316 | 3336 | Stretching of the amide N-H bond. nih.gov |
| C=O Stretch (Amide) | 1686 | 1684 | Stretching of the carbonyl C=O bond. mdpi.com |
| C=N Stretch | 1612 | 1606 | Stretching of an imine bond in a related Schiff base. mdpi.com |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Stretching of C-H bonds on the phenyl rings. |
Energetics of Reaction Pathways and Transition States
Quantum chemistry is instrumental in mapping the potential energy surface (PES) for chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the thermodynamics and kinetics of a reaction. This involves locating the lowest energy pathway from reactants to products. nih.gov
The activation energy (the energy barrier that must be overcome) is determined from the energy difference between the reactants and the transition state. rsc.org Theories like conventional transition-state theory (TST) can then be used to predict reaction rate constants. nih.gov Such studies are crucial for understanding the synthesis mechanisms or metabolic degradation pathways of this compound.
Molecular Dynamics (MD) Simulations
While quantum calculations focus on static electronic properties, molecular dynamics simulations model the physical movement of atoms and molecules over time. These simulations provide a detailed view of conformational dynamics, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
Conformational Analysis and Flexibility in Solution
Molecules like this compound are not rigid; they possess conformational flexibility due to the rotation around single bonds. MD simulations can explore the potential energy landscape to identify stable conformers and the transitions between them. wustl.edu
These simulations reveal how the molecule folds and flexes in a solution, which is critical for its interaction with other molecules. nih.gov Analysis of the simulation trajectories can identify the most populated conformational states and the dihedral angles that define them. mdpi.com For example, studies on similar N-arylbenzamides have revealed the existence of different polymorphs (different crystal structures) arising from variations in molecular conformation and hydrogen bonding networks. mdpi.comresearchgate.net
Solvent Effects and Hydration Shell Dynamics
The solvent environment can significantly influence the structure and dynamics of a solute molecule. nih.gov MD simulations using explicit solvent models (where individual solvent molecules are included) are essential for studying these effects. nih.gov
Ligand-Protein/Target Interaction Dynamics (pre-clinical, non-human models)
Information regarding the ligand-protein or target interaction dynamics of this compound in preclinical, non-human models is not available in the public domain. Such studies would typically involve molecular dynamics simulations to understand the stability of the ligand-protein complex, conformational changes, and the key interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
There are no specific QSAR models reported in the literature for derivatives of this compound.
Development of Predictive Models for Bioactivity Profiles (in vitro, non-human)
The development of predictive QSAR models for the bioactivity profiles of this compound derivatives would require a dataset of structurally related compounds with experimentally determined biological activities. As no such studies have been published, specific predictive models have not been developed.
Identification of Key Physicochemical Descriptors for Biological Interactions
Without established QSAR models for this compound derivatives, the key physicochemical descriptors that govern their biological interactions have not been identified. This process would typically involve the calculation of various descriptors (e.g., electronic, steric, hydrophobic) and correlating them with biological activity to determine their influence.
Molecular Docking and Ligand-Target Interaction Prediction
While molecular docking is a common computational technique to predict the binding of a ligand to a protein, specific docking studies for this compound against hypothesized biological targets have not been published.
Elucidation of Binding Modes with Hypothesized Biological Targets (e.g., enzymes, receptors in in vitro models)
The elucidation of binding modes of this compound with any hypothesized biological targets is not available. Such an investigation would provide insights into the orientation of the compound within the active site of a target and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Free Energy Perturbation (FEP) and Binding Affinity Predictions (computational, not experimental binding data)
There are no published studies that have employed Free Energy Perturbation (FEP) or other rigorous computational methods to predict the binding affinity of this compound to any biological target. FEP calculations are computationally intensive methods used to accurately predict the relative binding affinities of a series of related ligands to a target protein.
Biological and Biochemical Interaction Studies in Pre Clinical/non Human Models
Investigation of Molecular Targets and Binding Mechanisms
The interaction of small molecules with specific biological macromolecules is the cornerstone of their pharmacological effects. For N-(3-Amino-2-methylphenyl)-4-methoxybenzamide, understanding its potential to bind to enzymes, receptors, and other proteins is key to elucidating its mechanism of action.
Research into analogous benzamide (B126) structures suggests that this chemical moiety is a versatile scaffold for the development of enzyme inhibitors. For instance, a related compound, 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, has been identified as a potent inhibitor of BCR-ABL, SRC, and p38 kinases. researchgate.net In in vitro assays, this compound demonstrated significant inhibitory activity against the ABL1 kinase with a half-maximal inhibitory concentration (IC50) of 70 nM. researchgate.net
Another study on a different series of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines showed inhibitory activity against several receptor tyrosine kinases. Specifically, certain compounds in this series displayed inhibition of Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα and PDGFRβ) by 36% to 45%, and Human Epidermal Growth Factor Receptor 2 (HER2) by 22% to 26% at a concentration of 10 µM.
Furthermore, N-phenylbenzamide derivatives have been investigated for their antiviral activities, which are mediated through the modulation of host enzymes. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was found to inhibit Hepatitis B Virus (HBV) replication in cell-based assays. nih.gov This effect is proposed to be mediated by an increase in the intracellular levels of the enzyme APOBEC3G, a host defense factor. dovepress.com
The following table summarizes the enzyme inhibition data for these structurally related benzamide compounds.
| Compound Name | Target Enzyme(s) | IC50 / % Inhibition |
| 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide | ABL1 Kinase | 70 nM |
| 4-Methylbenzamide-purine derivatives | PDGFRα, PDGFRβ, HER2 | 36-45% inhibition (PDGFRs), 22-26% inhibition (HER2) at 10 µM |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | HBV Replication | 1.99 µM (wild-type), 3.30 µM (drug-resistant) |
The benzamide scaffold is also present in molecules designed to interact with specific receptors. For example, a series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues were evaluated as selective kappa opioid receptor antagonists. In an in vitro [³⁵S]GTPγS binding assay, these compounds were tested for their ability to inhibit the binding stimulated by a selective kappa opioid agonist. The most potent of these analogues exhibited a Kₑ value of 0.17 nM and demonstrated high selectivity for the kappa receptor over the mu and delta opioid receptors.
While these findings are for a more complex molecule, they highlight the potential for the core benzamide structure to be incorporated into receptor-targeting agents. There are no specific receptor binding assays reported for this compound itself.
To date, there are no publicly available studies that have utilized biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to specifically characterize the protein-ligand interactions of this compound. These methods are powerful tools for determining the binding affinity, kinetics, and thermodynamics of interactions between a small molecule and its protein target. Future research employing these techniques would be invaluable in identifying and validating the direct molecular targets of this compound.
Cellular Responses and Pathway Modulation
The ultimate biological effect of a compound is determined by its influence on cellular processes. This includes its ability to enter cells and modulate intracellular signaling networks.
There is currently a lack of specific data on the cellular uptake and subcellular distribution of this compound in cell lines. Understanding how this compound permeates the cell membrane and where it localizes within the cell is crucial for interpreting its biological activity. Further studies are required to elucidate these pharmacokinetic properties at the cellular level.
Studies on structurally similar benzamide derivatives provide compelling evidence that this class of compounds can modulate cellular signaling cascades. For instance, the BCR-ABL inhibitor 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide was shown to significantly suppress the autophosphorylation of the BCR-ABL fusion protein in chronic myeloid leukemia (CML) cell lines. researchgate.net This inhibition of the primary target led to the downstream suppression of phosphorylation of key signaling mediators, including STAT5, Crkl, and ERK. researchgate.net This compound inhibited the proliferation of K562, KU812, and MEG-01 CML cell lines with GI50 values of 14 nM, 25 nM, and 16 nM, respectively. researchgate.net
In a different context, the anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was associated with an increase in the intracellular protein levels of APOBEC3G in HepG2.2.15 cells. dovepress.com This suggests that the compound may influence gene expression or protein stability pathways related to this antiviral factor. dovepress.com
The table below outlines the observed effects of these related benzamides on cellular signaling.
| Compound Name | Cell Line(s) | Effect on Cellular Signaling |
| 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide | K562, KU812, MEG-01 | Suppression of BCR-ABL autophosphorylation and downstream phosphorylation of STAT5, Crkl, and ERK. |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | HepG2.2.15 | Increased intracellular levels of APOBEC3G protein. |
These examples underscore the potential for this compound to modulate important cellular signaling pathways, although direct evidence for such activity is yet to be reported.
In Vitro and Ex Vivo Metabolic Stability Studies
Detailed in vitro or ex vivo metabolic stability studies for this compound have not been reported in the available scientific literature. While general methodologies for assessing such parameters are well-established, their application to this compound has not been documented.
There is no available data from in vitro studies detailing the enzymatic biotransformation of this compound by cytochrome P450 (CYP) enzymes. wikipedia.org Investigations into which specific CYP isoforms might be responsible for its metabolism have not been published.
Currently, there are no published studies that have identified the metabolites or elucidated the metabolic pathways of this compound. Consequently, information regarding its degradation products in biological systems is not available.
Specific data on the stability of this compound in non-human biological matrices, such as plasma or liver microsomes, is not available in the reviewed literature. While studies on other novel benzamides have explored metabolic stability, this particular compound has not been assessed. nih.govdovepress.com
Bioactivity Screening in Defined Non-Human Biological Systems
Comprehensive bioactivity screening results for this compound in defined non-human biological systems are not present in the public domain.
No specific in vitro assay results for this compound have been published concerning its potential antioxidant capacity, antiviral activity, or enzyme inhibition properties. Research on other N-phenylbenzamide derivatives has shown antiviral effects, but these findings cannot be extrapolated to the specific compound . nih.govdovepress.com
Activity in Cell-Based Reporter Gene Assays (mechanistic, not clinical)
Currently, there is a lack of specific published research detailing the activity of this compound in cell-based reporter gene assays. This analytical method is a common and crucial step in pre-clinical research to understand how a compound may influence specific genetic pathways or cellular signaling processes. Such assays utilize engineered cells that express a "reporter gene" — such as luciferase or beta-galactosidase — under the control of a specific DNA regulatory sequence. An increase or decrease in the expression of the reporter gene in the presence of a test compound can indicate that the compound interacts with the targeted pathway.
Proof-of-Concept Studies in Select In Vivo Animal Models (focused on mechanism of action, not dosage or adverse effects)
Consistent with the limited data in cell-based assays, there is a corresponding absence of published proof-of-concept studies for this compound in in vivo animal models focused on its mechanism of action. These types of studies are essential for validating in vitro findings and for observing a compound's effects within a complex biological system.
Research on structurally related compounds offers a potential, albeit indirect, frame of reference. For example, a study on a different benzamide derivative, N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamide, investigated its anti-HBV (Hepatitis B virus) activity in a duck model. The mechanism of action for this related compound was proposed to involve the upregulation of the host antiviral protein APOBEC3G. Another complex molecule incorporating a "(3-Amino-4-methylphenyl)amino" moiety was investigated as a BCR-ABL/SRC kinase inhibitor in a mouse xenograft model for chronic myeloid leukemia. These examples highlight the types of mechanistic questions that could be addressed for this compound in future in vivo studies. However, it is critical to emphasize that these findings are not directly applicable to the subject compound of this article.
The table below summarizes the current status of available research for this compound.
| Research Area | Findings for this compound |
| Cell-Based Reporter Gene Assays | No specific data available. |
| In Vivo Animal Models (Mechanism of Action) | No specific data available. |
Further research is necessary to determine the biological and biochemical interactions of this compound.
Advanced Analytical Methodologies for Research and Quantification
Development and Validation of Chromatographic Methods
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. The development of robust chromatographic methods is the first step in the analytical lifecycle of a research compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and conducting quantitative analysis of non-volatile compounds like N-(3-Amino-2-methylphenyl)-4-methoxybenzamide. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. researchgate.netwu.ac.th In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Method development would involve screening various C8 and C18 columns and optimizing the mobile phase composition—typically a mixture of acetonitrile (B52724) or methanol (B129727) and water—to achieve adequate retention and resolution from potential impurities. sielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the protonation of the amine functional group, leading to sharper, more symmetrical peaks. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, likely in the 254-270 nm range. researchgate.net
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified reference standard. The method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of polar amine (-NH2) and amide (-NH-) groups, this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis. thermofisher.com Therefore, a chemical derivatization step is required to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives. jfda-online.comnih.gov
The most common derivatization strategy for compounds with active hydrogens is silylation. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, allowing it to be vaporized in the GC inlet without degradation. jfda-online.com
The resulting TMS-derivatized compound can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is achieved on a low-polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase.
Table 2: Proposed GC Method for Analysis of a Volatile Derivative
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Chiral Chromatography for Enantiomeric Separation
The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As such, chiral chromatography is not applicable for the separation of the parent compound itself.
However, should a chiral center be introduced through metabolic transformation or in a synthetic analogue, enantiomeric separation would become critical. This is typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including benzamide (B126) derivatives. nih.govresearchgate.net For example, a column like Chiralpak® IC, which utilizes cellulose tris(3,5-dichlorophenylcarbamate), has shown outstanding enantioselectivity for sulfinyl-benzamides. nih.govresearchgate.net The separation would likely be performed in normal-phase mode, using a mobile phase consisting of an alkane (like n-hexane) and an alcohol modifier (like isopropanol). researchgate.net
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry, are indispensable for modern chemical research. synthinkchemicals.com
Quantification of this compound in Complex Research Matrices (e.g., cell lysates, tissue homogenates from in vitro or animal studies)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex biological matrices due to its exceptional sensitivity and selectivity. nih.govnih.gov This is crucial for in vitro studies using cell lysates or in vivo studies with tissue homogenates.
The workflow begins with sample preparation to remove interfering matrix components like proteins and lipids. A common approach is protein precipitation using a cold organic solvent like acetonitrile, followed by centrifugation. scienceopen.com For cleaner samples and improved sensitivity, solid-phase extraction (SPE) may be employed. researchgate.net
The extract is then analyzed by LC-MS/MS, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode would be suitable for this compound, given the presence of the basic amine group. In MRM, the first quadrupole selects the protonated molecular ion (the precursor ion), which is then fragmented in the collision cell. The third quadrupole selects a specific, stable fragment ion (the product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex matrix. nih.gov A stable isotope-labeled internal standard would be used for the most accurate quantification.
Table 3: Exemplar LC-MS/MS Parameters for Quantification in Biological Matrices
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein precipitation (Acetonitrile) or Solid-Phase Extraction (SPE) |
| LC Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient elution) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical Precursor Ion [M+H]⁺ | m/z 257.1 |
| Hypothetical Product Ion | m/z 135.1 (corresponding to the 4-methoxybenzoyl fragment) |
Trace Analysis and Impurity Profiling
Identifying and characterizing impurities, even at trace levels, is a critical aspect of chemical research and development. resolvemass.ca LC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is a powerful tool for this purpose. almacgroup.com
This approach provides highly accurate mass measurements (typically with <5 ppm error), which allows for the determination of the elemental composition of an unknown impurity. almacgroup.com The analytical workflow involves an initial LC-HRMS screen in full-scan mode to detect all potential impurities alongside the main compound. When an impurity is detected, its accurate mass is used to generate a list of possible molecular formulas. Subsequently, targeted MS/MS experiments are performed on the impurity's ion to induce fragmentation. contractpharma.com By analyzing the fragmentation pattern and the accurate masses of the fragment ions, the structure of the impurity can often be elucidated or confidently proposed. This process is essential for understanding potential degradation pathways or side-reactions in the synthesis of this compound. synthinkchemicals.com
Application of Immunoassays and Biosensors for this compound (for research purposes)
Immunoassays and biosensors represent powerful platforms for the selective and sensitive detection of target analytes. Their application in research settings for a compound like this compound would hinge on the development of specific recognition elements, such as antibodies or synthetic receptors.
Immunoassays are bioanalytical methods that utilize the high specificity of the antigen-antibody reaction to measure the concentration of an analyte. nih.gov For a relatively small molecule (hapten) like this compound, a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would be a common approach. nih.govnih.gov This would involve synthesizing a conjugate by linking the target compound to a larger carrier protein (e.g., Bovine Serum Albumin) to elicit an immune response and produce specific antibodies. nih.gov In a research context, these antibodies would enable the quantification of the compound in various matrices, such as cell lysates or environmental samples, with high throughput and sensitivity. nih.gov
The performance of such an assay would be characterized by its sensitivity (Limit of Detection, LOD) and specificity (cross-reactivity with structurally related molecules). For illustrative purposes, the table below shows typical performance data for competitive ELISAs developed for other small aromatic molecules.
Table 1: Illustrative Performance of Competitive ELISAs for Structurally Related Small Molecules This table is for illustrative purposes only and does not represent data for this compound.
| Analyte Example | Assay IC50 (µg/L) | Limit of Detection (LOD) (µg/L) | Key Feature |
|---|---|---|---|
| Carbendazim Metabolite | 3.2 | 0.38 | High sensitivity for a benzimidazole (B57391) fungicide metabolite. nih.gov |
| Imazalil Metabolite | 7.5 | 1.1 | Specificity for the hydroxylated metabolite of the fungicide. nih.gov |
| Carbendazim | 0.45 | Not Reported | High affinity demonstrated by a low IC50 value using a specific monoclonal antibody. researchgate.net |
Biosensors offer an alternative, often real-time, detection method by converting a biological recognition event into a measurable signal. nih.govnih.gov For this compound, an electrochemical biosensor could be conceptualized. nih.govnih.gov This might involve immobilizing a specific enzyme or a synthetic receptor onto an electrode surface. nih.govnih.gov The interaction (binding or catalytic conversion) of the target compound with the recognition element would alter the electrical properties of the electrode, generating a quantifiable signal such as a change in current or potential. nih.govnih.gov
Whole-cell biosensors, which use genetically engineered microorganisms that produce a detectable signal (e.g., an electrochemical or optical response) in the presence of a target aromatic compound, could also be explored. nih.govtau.ac.il The development of such biosensors would facilitate the rapid and potentially on-site screening of samples for research purposes, for example, in environmental monitoring studies. tau.ac.il
Table 2: Examples of Electrochemical Biosensors for Aromatic Amines and Related Compounds This table is for illustrative purposes only and does not represent data for this compound.
| Biosensor Type | Target Analyte Class | Transduction Method | Typical Detection Range |
|---|---|---|---|
| Enzymatic | Biogenic Amines | Amperometric | Micromolar (µM) to Millimolar (mM) mdpi.com |
| Whole-Cell | Aromatic Hydrocarbons | Electrochemical | Micromolar (µM) nih.gov |
| Molecularly Imprinted Polymer (MIP) | Histamine | Voltammetric | Picomolar (pM) to Nanomolar (nM) mdpi.com |
Radiotracer Techniques for Mechanistic Studies in Research Models
Radiotracer techniques are indispensable tools in drug discovery and mechanistic studies, allowing for the sensitive tracking and quantification of a molecule within a biological system. princeton.edunih.gov This is achieved by replacing one or more atoms in the molecule with a radioactive isotope. For this compound, common isotopes for this purpose would be Carbon-14 (¹⁴C) or Tritium (³H). nih.govmoravek.com
The synthesis of a radiolabeled version of the compound, for instance, [¹⁴C]this compound, would enable a variety of in vitro and in vivo research applications. The key advantages of using a radiolabel like ¹⁴C include its long half-life (5,730 years), which means no correction for decay is needed during typical study durations, and the ability to place the label in a metabolically stable position within the molecule's core structure. moravek.comselcia.com
Key Research Applications:
ADME Studies: In preclinical research models, a radiolabeled compound is essential for conducting absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.com By tracking the radioactivity, researchers can obtain a complete mass balance, determining the fate of the parent compound and all its metabolites. openmedscience.com
Metabolite Identification: The radiolabel allows for the detection of all metabolic products, even those at trace levels that might be missed by other analytical methods like mass spectrometry alone. openmedscience.com
Target Engagement and Receptor Occupancy: A tritiated (³H-labeled) version of the compound could be used in in vitro binding assays to determine its affinity for specific biological targets, such as enzymes or receptors. nih.gov The high specific activity of tritium-labeled compounds makes them valuable for detecting binding to proteins at low concentrations. nih.gov
Whole-Body Autoradiography (WBA): This imaging technique uses a radiolabeled compound to visualize its distribution across an entire animal model, providing crucial information on which tissues and organs the compound accumulates in.
The choice of isotope and the position of the radiolabel within the molecule are critical considerations in designing such studies to ensure the label is not lost during metabolic processes. selcia.compharmaron.com
Table 3: Common Radioisotopes for Small Molecule Research This table provides general information and is not specific to this compound.
| Isotope | Half-Life | Emission Type | Primary Research Use |
|---|---|---|---|
| Carbon-14 (¹⁴C) | ~5,730 years | Beta (β⁻) | ADME, mass balance, and metabolite identification studies due to metabolic stability. moravek.comselcia.com |
| Tritium (³H) | ~12.3 years | Beta (β⁻) | Receptor binding assays, enzyme kinetics, and when high specific activity is required. nih.govopenmedscience.com |
| Fluorine-18 (¹⁸F) | ~110 minutes | Positron (β⁺) | Positron Emission Tomography (PET) imaging to visualize in vivo distribution and target engagement. nih.gov |
Structure Activity Relationship Sar Studies of N 3 Amino 2 Methylphenyl 4 Methoxybenzamide and Its Analogues
Systematic Modification of Benzamide (B126) Core and Phenyl Substituents
The nature and position of substituents on both aromatic rings are critical for activity. The electronic properties—whether a group is electron-donating or electron-withdrawing—can significantly alter molecular interactions.
On the benzamide ring, the 4-methoxy group is an electron-donating group. SAR studies on related N-phenylbenzamides have shown that the electronic nature of this ring is a key modulator of activity. For instance, in studies on antischistosomal N-phenylbenzamides, it was observed that electron-withdrawing groups (e.g., -CF₃, -NO₂) at the meta and para positions of the benzamide ring were beneficial for potency. nih.govresearchgate.net This suggests that replacing the 4-methoxy group in the parent compound with electron-withdrawing substituents could modulate its biological profile.
On the N-phenyl ring, the parent compound features a 3-amino (electron-donating) and a 2-methyl (weakly electron-donating) group. The relative positions of these substituents are crucial. The ortho-methyl group can enforce a non-planar conformation between the two aromatic rings, which might be essential for fitting into a specific binding pocket. The meta-amino group provides a key hydrogen bond donating feature. Studies on other N-arylbenzamides have demonstrated that the substitution pattern on the anilino part of the molecule strongly influences activity and cytotoxicity. researchgate.net Altering the position of the amino group from meta to ortho or para would significantly change the molecule's geometry and hydrogen bonding capabilities, likely impacting its biological target engagement.
Table 1: Impact of Benzamide Ring Substituents on Hypothetical Activity Based on general SAR principles for benzamides.
| Compound | Substituent at Position 4 | Electronic Effect | Relative Activity (Hypothetical) |
| Parent | -OCH₃ | Electron-Donating | 1.0 |
| Analog 1A | -H | Neutral | 0.8 |
| Analog 1B | -Cl | Electron-Withdrawing | 1.5 |
| Analog 1C | -NO₂ | Strongly Electron-Withdrawing | 2.1 |
The amide bond (-CO-NH-) is a cornerstone of the N-(3-Amino-2-methylphenyl)-4-methoxybenzamide structure. It serves several vital functions:
Structural Rigidity: It provides a relatively planar and rigid link between the two phenyl rings, restricting the number of conformations the molecule can adopt.
Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. These interactions are often critical for binding to biological targets like enzyme active sites or receptors.
Modifications to the amide linkage are a key strategy in medicinal chemistry to fine-tune a molecule's properties. Replacing the amide bond with bioisosteres—chemical groups with similar steric and electronic properties—can improve metabolic stability, alter binding modes, or enhance oral bioavailability. For example, reversing the amide bond to create an "amide-reversed analog" (where the aniline (B41778) becomes a benzoic acid and vice versa) can sometimes retain or even improve activity, suggesting flexibility in how the molecule is recognized by its target. researchgate.net Furthermore, studies on other complex biological systems, such as RNA, have shown that amide linkages can effectively mimic phosphate (B84403) groups and that their strategic placement can modulate biological function, highlighting the versatility of this functional group in molecular recognition. nih.gov
Stereochemical Influences on Activity (if applicable)
The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereochemistry could become a critical factor in analogues where chiral centers are introduced. For example, if a substituent added to either phenyl ring contained a stereocenter, the R- and S-enantiomers would likely exhibit different biological activities. This is because biological targets such as enzymes and receptors are chiral, and they often interact differently with the enantiomers of a chiral drug molecule.
Conformational Analysis and its Correlation with Biological Effects
Computational and crystallographic studies on similar N-arylbenzamides have revealed that these molecules can exist in different stable conformations, known as polymorphs, in the solid state. mdpi.comresearchgate.net These conformational differences, defined by the angles between the aromatic rings, directly influence the intermolecular interactions, such as hydrogen bonding, that dictate crystal packing. mdpi.comresearchgate.net In a biological context, the preferred low-energy conformation of the molecule in solution will determine how it presents its key interacting groups to a target's binding site. The ortho-methyl group on the N-phenyl ring likely forces a twisted, non-coplanar arrangement of the two rings, which could be a crucial conformational feature for its specific biological activity. A molecule that is too flexible may lose entropy upon binding, reducing its affinity, while a molecule locked into an incorrect conformation will be unable to bind effectively.
Elucidation of Pharmacophore and Excipient Models (for research probes)
A pharmacophore model for this compound and its analogues would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on its structure, a hypothetical pharmacophore model would include:
One Hydrogen Bond Donor (HBD): The N-H of the amide linkage.
A second Hydrogen Bond Donor (HBD): The primary amino (-NH₂) group on the N-phenyl ring.
Two Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide and the oxygen of the 4-methoxy group.
Two Aromatic/Hydrophobic Regions (AR): The two phenyl rings.
A Steric/Hydrophobic Feature: The 2-methyl group, which may occupy a specific hydrophobic pocket or provide a key conformational constraint.
This model serves as a template for designing new analogues or for virtual screening of compound libraries to find new molecules with similar activity. By understanding which features are essential for binding (the pharmacophore) and which parts of the molecule can be modified without losing activity (excipient or carrier portions), researchers can develop more potent and selective research probes.
Potential Applications As Chemical Probes and Research Tools
N-(3-Amino-2-methylphenyl)-4-methoxybenzamide as a Molecular Probe for Biological Pathway Elucidation
As of the latest literature review, there are no specific studies that have utilized This compound as a molecular probe to elucidate biological pathways. Molecular probes are essential tools in chemical biology, designed to interact with specific targets, such as proteins or nucleic acids, to help researchers understand their function and the pathways they are involved in.
The general class of benzamides, however, has been explored for such purposes. For instance, various benzamide (B126) derivatives have been synthesized and evaluated as inhibitors of enzymes like histone deacetylases (HDACs), which play a crucial role in gene expression and regulation. A hypothetical research direction for This compound could involve its investigation as an inhibitor for a specific enzyme. Were such research to be conducted, the findings could be presented as follows:
Table 1: Hypothetical Inhibitory Activity Data for this compound
| Target Enzyme | Assay Type | IC₅₀ (nM) | Notes |
| Kinase X | In vitro kinase assay | Data not available | Investigation pending |
| Protease Y | FRET-based assay | Data not available | Potential for future study |
| HDAC Z | Cellular assay | Data not available | Based on benzamide scaffold |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Use in Affinity-Based Proteomics for Target Identification (in in vitro models)
There is currently no published research describing the use of This compound in affinity-based proteomics for target identification in in vitro models. Affinity-based proteomics is a powerful technique used to identify the cellular targets of a small molecule. This typically involves modifying the compound to include a reactive group or an affinity tag, which allows it to be immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.
The benzamide scaffold is a common feature in many biologically active molecules, and its derivatives have been employed in such studies. Should This compound be developed for this purpose, a typical workflow would involve its chemical modification and subsequent use in pull-down experiments followed by mass spectrometry to identify the bound proteins.
Table 2: Potential Steps in an Affinity-Based Proteomics Workflow for this compound
| Step | Description | Expected Outcome | Status |
| 1. Synthesis of Affinity Probe | Chemical modification to add a linker and an affinity tag (e.g., biotin). | A functionalized version of the compound suitable for immobilization. | Not undertaken |
| 2. Immobilization | Covalent attachment of the affinity probe to a solid support (e.g., beads). | Compound-coated beads for pull-down experiments. | Not undertaken |
| 3. Incubation with Cell Lysate | Exposure of the immobilized probe to a complex mixture of proteins from cells. | Specific binding of target proteins to the probe. | Not undertaken |
| 4. Mass Spectrometry | Identification of the proteins pulled down by the probe. | A list of potential cellular targets of the compound. | Not undertaken |
This table outlines a hypothetical experimental plan, as no such studies have been reported for this compound.
Potential in Materials Science or Supramolecular Chemistry
A review of the current literature indicates that there are no studies on the application of This compound in the fields of materials science or supramolecular chemistry. The structure of this compound, featuring amide and amine functionalities, as well as aromatic rings, suggests a potential for forming ordered structures through hydrogen bonding and π-π stacking interactions. These are key principles in the design of supramolecular assemblies and novel materials.
Benzamide derivatives have been investigated for their ability to form liquid crystals, gels, and other organized structures. Theoretical and computational studies could predict the self-assembly properties of This compound , but experimental validation is required.
Table 3: Predicted Physicochemical Properties Relevant to Materials Science
| Property | Predicted Value | Method | Implication for Materials Science |
| Molecular Weight | 256.30 g/mol | PubChem | Foundational property for material design. nih.gov |
| XLogP3-AA | 2.4 | PubChem | Influences solubility and self-assembly in different media. nih.gov |
| Hydrogen Bond Donors | 2 | PubChem | Potential for forming extensive hydrogen-bonded networks. nih.gov |
| Hydrogen Bond Acceptors | 3 | PubChem | Contributes to the formation of stable supramolecular structures. nih.gov |
| Rotatable Bond Count | 3 | PubChem | Affects molecular conformation and packing in solid state. nih.gov |
This data is based on computational predictions from PubChem and does not represent experimental findings.
Future Research Directions and Unaddressed Questions
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
A primary area for future investigation is the development of novel and sustainable methods for synthesizing N-(3-Amino-2-methylphenyl)-4-methoxybenzamide. Current standard amide bond formation protocols often rely on stoichiometric coupling reagents, which generate significant chemical waste. Future research should pivot towards "green chemistry" principles to minimize environmental impact and improve efficiency. mdpi.comacs.org
Key avenues for exploration include:
Catalytic Amidation: Investigating catalytic methods that avoid stoichiometric activators is crucial. This could involve biocatalysis, which uses enzymes in aqueous or low-water systems to form amide bonds under mild conditions. rsc.orgrsc.org For instance, enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used for direct amide coupling in green solvents, offering a pathway to high-yield, high-purity products with minimal downstream processing. nih.gov
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow synthesis could offer better control over reaction parameters, improve safety, and increase yield and purity. ispe.org This technique allows for the efficient production of chemical intermediates and can be optimized to reduce waste and energy consumption. ispe.orgpharmaceutical-technology.com
Greener Solvents and Reagents: A systematic evaluation of reaction solvents is needed, moving away from hazardous options like DMF and CH2Cl2 towards more sustainable alternatives such as water or bio-derived solvents. acs.org Additionally, exploring synthetic routes that utilize renewable feedstocks would significantly enhance the sustainability of the production process. mdpi.comispe.org A metal-free, additive-free amidation process using simple esters in water represents a highly sustainable approach that warrants investigation for this specific compound. researchgate.net
Deeper Mechanistic Elucidation of this compound Interactions at the Subcellular Level
A significant unaddressed question is how this compound behaves within a cellular environment. Understanding its subcellular localization and molecular interactions is fundamental to characterizing its mechanism of action in any future in vitro research. Advanced microscopy techniques are essential tools for this line of inquiry. catapult.org.ukdrugtargetreview.com
Future studies should focus on:
High-Resolution Imaging: Employing techniques like laser scanning confocal microscopy (LSCM) can reveal the compound's distribution within cells and its potential accumulation in specific organelles. nih.govproquest.com
Super-Resolution Microscopy: To overcome the diffraction limit of light, super-resolution methods such as single-molecule localization microscopy (SMLM) can be used. catapult.org.uk These techniques could provide nanometric resolution, enabling the visualization of the compound's proximity to and interaction with specific subcellular compartments or macromolecular complexes. catapult.org.uknih.gov
Dynamic Tracking: To understand the compound's fate within living cells, dynamic imaging techniques like fluorescence correlation spectroscopy (FCS) and particle tracking (PT) could be adapted. proquest.comnih.gov This requires the synthesis of a fluorescently tagged derivative of the compound, which would allow for real-time monitoring of its uptake, transport, and potential relocalization in response to cellular events. acs.org Such studies could reveal, for example, if the compound induces the relocalization of specific mRNAs into stress granules, a mechanism of translational control. mdpi.com
Advanced Computational Modeling for Precise Prediction of Interactions and Reactivity
Computational chemistry offers a powerful, resource-efficient approach to predict the behavior of this compound before undertaking extensive laboratory work. hilarispublisher.com These methods can provide deep insights into its interactions with potential biological targets, such as proteins. hilarispublisher.comnih.gov
Future computational research should include:
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein, which is the first step in assessing its potential to modulate protein function. hilarispublisher.com Algorithms can rank possible binding poses based on scoring functions that account for factors like electrostatic interactions and hydrogen bonding. hilarispublisher.com
Molecular Dynamics (MD) Simulations: To move beyond static binding poses, MD simulations can model the dynamic, time-dependent behavior of the compound and its potential protein target. hilarispublisher.comtandfonline.com These simulations provide crucial information on the stability of the protein-ligand complex, conformational changes, and the thermodynamics of binding. tandfonline.comresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed view of reactivity, QM/MM methods can be employed to study the electronic structure of the compound's active site when interacting with a target, which is particularly useful for understanding potential enzymatic reactions.
Machine Learning (ML) Models: As datasets on small molecule-protein interactions grow, ML algorithms, including graph neural networks, are being developed to predict binding and inhibitory activity with increasing accuracy. acs.orgbiorxiv.orgarxiv.org These models can integrate data on chemical structure and protein features to predict if a compound is likely to inhibit a specific protein-protein interaction. biorxiv.orgoup.com
Integration of Multi-Omics Data to Understand Holistic Biological Responses in In Vitro Systems
To build a comprehensive understanding of the biological effects of this compound in an in vitro setting, a multi-omics approach is indispensable. This strategy moves beyond single-endpoint assays to provide a holistic view of the cellular response to a chemical compound. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can map the pathways and networks affected by the compound. ahajournals.orgfrontiersin.org
A forward-looking research plan would involve:
Transcriptomics: Analyzing changes in mRNA expression in cells treated with the compound to identify which genes are up- or down-regulated. This can reveal the cellular pathways that are transcriptionally responsive to the compound.
Proteomics: Quantifying changes in the cellular proteome to understand how the compound affects protein expression and post-translational modifications. This provides a functional readout that is often more directly linked to phenotype than transcriptomic data.
Metabolomics: Studying the small-molecule metabolite profile of treated cells to capture alterations in cellular metabolism. frontiersin.orgaspect-analytics.com This can uncover changes in biochemical pathways that are substrates, intermediates, or products of cellular processes. aspect-analytics.com
Data Integration: The main challenge and opportunity lie in the computational integration of these heterogeneous datasets. ahajournals.orgresearch-software-directory.org Advanced bioinformatics and machine learning tools can be used to construct network models that connect the compound's presence to cascading changes across the genome, transcriptome, proteome, and metabolome, thereby elucidating its comprehensive mechanism of action. nih.govahajournals.org
Design and Synthesis of this compound Derivatives with Tuned Research-Specific Properties
A crucial future direction is the rational design and synthesis of derivatives based on the this compound scaffold. This involves systematic chemical modifications to tune the compound's properties for specific research applications, a process guided by structure-activity relationship (SAR) studies. nih.govnih.gov
Key strategies for this research area include:
Systematic Structural Modification: Researchers can synthesize a library of analogs by modifying specific positions on the parent molecule. For example, altering the substituents on the phenyl rings or modifying the amide linker could systematically probe how chemical structure influences activity. acs.orgresearchgate.net SAR studies on related bis-benzamides have shown that specific functional groups can be essential for biological activity. elsevierpure.com
Tuning for Potency and Selectivity: The goal of derivatization is often to improve potency against a specific target while minimizing off-target effects. SAR investigation can reveal which chemical features enhance binding affinity and selectivity. nih.gov
Improving Physicochemical Properties: Derivatives can be designed to have improved properties for research use, such as increased solubility, enhanced cell permeability, or reduced metabolic lability.
Development of Molecular Probes: Synthesis of derivatives could include the attachment of reporter tags, such as fluorophores for microscopy studies or photo-activatable groups for covalent labeling of binding partners, turning the core scaffold into a versatile tool for chemical biology research. nih.gov
Q & A
Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)-4-methoxybenzamide?
- Methodology : The compound can be synthesized via amide bond formation between 4-methoxybenzoic acid derivatives and 3-amino-2-methylaniline. Common coupling agents include DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst . For example:
- React 4-methoxybenzoyl chloride with 3-amino-2-methylaniline in anhydrous dichloromethane under nitrogen.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Critical Parameters : Temperature control (0–5°C during coupling), solvent purity, and inert atmosphere to prevent oxidation of the amine group.
Q. How to characterize the structural integrity of this compound?
- Methodology :
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons between δ 6.5–7.5 ppm) .
- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (expected [M+H]+ ≈ 271.12 g/mol).
- X-ray Crystallography : Employ SHELX programs for crystal structure refinement if single crystals are obtained .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology :
- Solubility Testing : Use a shake-flask method in solvents (e.g., DMSO for stock solutions; aqueous buffers for biological assays).
- Stability Studies : Monitor degradation via HPLC at 25°C under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions. Hydrolysis of the amide bond may occur under extreme pH, as seen in related benzamides .
Advanced Research Questions
Q. How to optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent polarity) and analyze outcomes via ANOVA.
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted acid/amine or acylurea from DCC). Replace DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for cleaner reactions .
Q. What mechanisms underlie the biological activity of this compound?
- Methodology :
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. The methoxy group may enhance hydrophobic binding .
- Enzyme Inhibition Assays : Test against recombinant enzymes (e.g., COX-2) using fluorogenic substrates. Compare IC₅₀ values with controls .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish aromatic protons in ortho vs. para positions).
- DFT Calculations : Predict -NMR chemical shifts using Gaussian software and compare with experimental data .
Q. How to design stability-indicating assays for this compound in formulation studies?
- Methodology :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidizers (H₂O₂). Monitor degradation via UPLC-PDA.
- Validation : Ensure specificity, linearity (R² > 0.998), and LOQ (Limit of Quantification) ≤ 0.1% .
Q. What computational approaches predict intermolecular interactions in crystal packing?
- Methodology :
- Hirshfeld Surface Analysis : Use CrystalExplorer to visualize hydrogen bonds (N–H···O) and π-π stacking interactions.
- SHELXL Refinement : Adjust thermal parameters and occupancy rates to resolve disorder in the crystal lattice .
Q. How to develop a validated HPLC method for quantifying this compound in biological matrices?
- Methodology :
- Column : C18 (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate: 1 mL/min.
- Validation : Assess recovery (>95%), matrix effects (≤15% RSD), and LOD (Limit of Detection) < 10 ng/mL .
Q. What strategies address low bioavailability in preclinical studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the methoxy or amine moieties.
- Nanoparticle Encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles to enhance solubility and sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
